molecular formula C14H15NO3S B344680 [(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine CAS No. 885433-80-7

[(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine

Cat. No.: B344680
CAS No.: 885433-80-7
M. Wt: 277.34g/mol
InChI Key: CXGBKSHABWEXCZ-UHFFFAOYSA-N
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Description

[(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine is an organic compound that features a sulfonamide group attached to a benzene ring substituted with hydroxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine typically involves the sulfonation of 3,4-dimethylphenol followed by the introduction of the sulfonamide group. One common method includes the reaction of 3,4-dimethylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with 4-aminophenol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

[(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

    N-(4-hydroxyphenyl)glycine: Used as a photographic developing agent.

Uniqueness

[(3,4-Dimethylphenyl)sulfonyl](4-hydroxyphenyl)amine is unique due to the presence of both hydroxy and sulfonamide groups on a dimethyl-substituted benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-3-8-14(9-11(10)2)19(17,18)15-12-4-6-13(16)7-5-12/h3-9,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBKSHABWEXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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